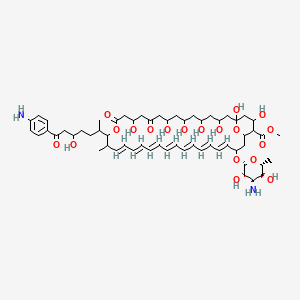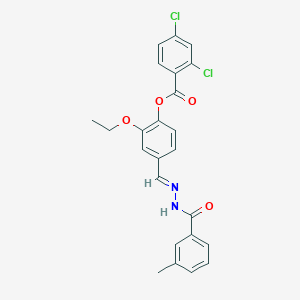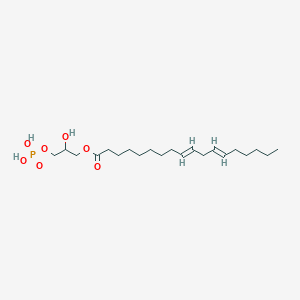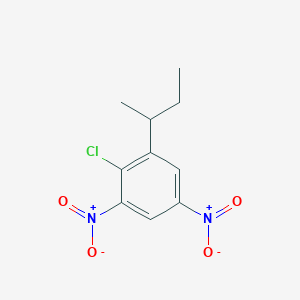
Phosphate-ON Phosphoramidite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphate-ON Phosphoramidite, also known as Chemical Phosphorylation Reagent, is a compound used in the chemical synthesis of oligonucleotides. It is a type of phosphoramidite, which are key building blocks in the synthesis of DNA and RNA. This compound is particularly valued for its ability to introduce terminal phosphate groups efficiently, making it a cost-effective alternative to enzymatic methods.
准备方法
Synthetic Routes and Reaction Conditions
Phosphate-ON Phosphoramidite is synthesized through a series of chemical reactions involving the phosphorylation of nucleosides. The process typically involves the use of a phosphitylating reagent, which is immobilized on a solid support. The reaction conditions are carefully controlled to ensure high yields and purity. The synthesis can be performed in a flow system, which allows for short reaction times and near-quantitative yields without the need for purification before use .
Industrial Production Methods
In industrial settings, the production of this compound involves automated chemical synthesis. This method is highly optimized and relies on the use of automated oligonucleotide synthesizers. The process is designed to be efficient and scalable, allowing for the production of large quantities of the compound with consistent quality .
化学反应分析
Types of Reactions
Phosphate-ON Phosphoramidite undergoes several types of chemical reactions, including:
Oxidation: The phosphite moiety in the compound is oxidized to form a phosphate group.
Substitution: The compound reacts with nucleophiles, replacing the NR2 moiety with the incoming nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include weak acids such as triethylammonium chloride or 1H-tetrazole, which catalyze the reactions. The conditions are typically mild, allowing for efficient reactions without the need for harsh reagents .
Major Products Formed
The major products formed from these reactions are oligonucleotides with terminal phosphate groups. These products are essential for various applications in molecular biology and biotechnology .
科学研究应用
Phosphate-ON Phosphoramidite has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of oligonucleotides for various chemical studies.
Biology: Essential for the production of primers for polymerase chain reaction (PCR) and other molecular biology techniques.
Medicine: Used in the development of oligonucleotide-based drugs and antisense oligonucleotide strategies for disease treatment.
Industry: Employed in the production of DNA microarrays, aptamers, and DNA nanostructures
作用机制
The mechanism of action of Phosphate-ON Phosphoramidite involves the activation of the phosphoramidite by a weak acid, which facilitates the nucleophilic attack by the 5’-OH group of the oligonucleotide. This results in the formation of a phosphite triester, which is then oxidized to form a stable phosphate group. This process is repeated in a cyclic manner to build up the oligonucleotide chain .
相似化合物的比较
Phosphate-ON Phosphoramidite is unique in its ability to efficiently introduce terminal phosphate groups. Similar compounds include:
H-Phosphonates: Used in an alternative method for oligonucleotide synthesis, but generally less efficient than phosphoramidites.
Boranephosphonates: Modified at phosphorus, used for specific applications in DNA/RNA synthesis.
Metallophosphonates: Another class of phosphorus-modified compounds with unique properties.
This compound stands out due to its high reactivity, efficiency, and cost-effectiveness, making it a preferred choice for many applications in oligonucleotide synthesis.
属性
分子式 |
C49H62N7O11P |
|---|---|
分子量 |
956.0 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] N-[3-[[(3R)-4-cyano-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxybutanoyl]amino]propyl]carbamate |
InChI |
InChI=1S/C49H62N7O11P/c1-33(2)56(34(3)4)68(64-28-11-24-50)67-41(23-25-51)29-44(57)52-26-12-27-53-48(60)66-42-30-45(55-31-35(5)46(58)54-47(55)59)65-43(42)32-63-49(36-13-9-8-10-14-36,37-15-19-39(61-6)20-16-37)38-17-21-40(62-7)22-18-38/h8-10,13-22,31,33-34,41-43,45H,11-12,23,26-30,32H2,1-7H3,(H,52,57)(H,53,60)(H,54,58,59)/t41-,42+,43-,45-,68?/m1/s1 |
InChI 键 |
MCGIOYZUTKDSIL-NNUNARBDSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)NCCCNC(=O)C[C@@H](CC#N)OP(N(C(C)C)C(C)C)OCCC#N |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)NCCCNC(=O)CC(CC#N)OP(N(C(C)C)C(C)C)OCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Bromo-1,2-dihydro-2-phenyl-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B12047581.png)

![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-(3-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12047608.png)


![N-(2-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12047622.png)

![N-(1H-indol-3-ylmethylideneamino)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B12047630.png)


![8-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B12047650.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12047664.png)

![2-[4-(naphthalen-2-yloxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12047673.png)
